molecular formula C26H21BrO7 B1337345 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide CAS No. 4348-68-9

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide

Cat. No. B1337345
CAS RN: 4348-68-9
M. Wt: 525.3 g/mol
InChI Key: JRRCGOOKGUSEFK-LUKWVAJMSA-N
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Description

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is a chemical compound used as an intermediate in the synthesis of various nucleoside derivatives. It is particularly relevant in the preparation of modified nucleosides, which have applications in antiviral and anticancer therapies. The compound serves as a glycosyl donor in coupling reactions with various bases to form the corresponding nucleosides .

Synthesis Analysis

The synthesis of related compounds, such as 5-O-benzoyl-2,3-difluoro-alpha-D-arabinofuranosyl bromide, has been developed from D-xylose in a five-step process. This process involves the protection of the hydroxyl groups, halogenation, and subsequent reactions to introduce the desired functional groups . Similarly, 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide can be synthesized through a series of protection, activation, and coupling steps, ensuring high stereochemical purity for further reactions .

Molecular Structure Analysis

The molecular structure of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is characterized by the presence of three benzoyl protecting groups and a bromine atom, which acts as a leaving group in nucleophilic substitution reactions. The conformation of the sugar moiety in related benzoylated compounds has been analyzed using NMR spectroscopy, revealing that they predominantly adopt the E2 conformation .

Chemical Reactions Analysis

This compound is primarily used in glycosylation reactions, where it reacts with various nucleobases to form nucleoside analogs. For instance, it can react with pyridine derivatives in the presence of tetrabutylammonium bromide to form arabinofuranosyl-pyridinium salts . The bromine atom in the molecule is a reactive site that can be displaced by nucleophiles, facilitating the formation of C-N glycosidic bonds.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide are not detailed in the provided papers, related compounds exhibit properties that are indicative of their reactivity and stability. The presence of benzoyl groups increases the stability of the glycosyl bromide, making it suitable for subsequent chemical reactions. The compound's solubility, melting point, and reactivity with different nucleophiles would be determined by the protective groups and the halogen present .

properties

IUPAC Name

[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRCGOOKGUSEFK-LUKWVAJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451975
Record name 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide

CAS RN

4348-68-9
Record name 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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